N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound characterized by a 4H-chromene core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxamide moiety linked to a 4-ethylphenyl group. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, often attributed to their planar aromatic structure and ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-4-14-5-7-15(8-6-14)21-20(23)18-11-17(22)16-10-12(2)9-13(3)19(16)24-18/h5-11H,4H2,1-3H3,(H,21,23) |
InChI Key |
FAWHNRBCXZTCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms with altered electronic properties .
Scientific Research Applications
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. It exerts its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromene-2-carboxamide derivatives exhibit varied biological activities depending on substituents on the aromatic rings. Below is a detailed comparison of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide with closely related compounds, focusing on structural differences and inferred pharmacological implications.
Substituent Variations and Electronic Effects
N-(3-Chlorophenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide ()
- Substituent : 3-Chlorophenyl group.
- Molecular Formula: C₁₈H₁₄ClNO₃.
- This contrasts with the electron-donating ethyl group in the 4-ethylphenyl analog, which may improve solubility and metabolic stability .
N-(2,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide ()
- Substituent : 2,4-Dimethoxyphenyl group.
- Molecular Formula: C₂₀H₁₉NO₅.
- The methoxy groups may also improve solubility compared to the ethylphenyl analog .
6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide ()
- Substituents : 6,8-Dichloro on the chromene core and a 4-sulfamoylphenyl group.
- Key Differences: The dichloro substitution increases hydrophobicity and steric bulk, which could enhance membrane permeability.
Structural and Pharmacological Implications
Biological Activity
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by its complex structure and notable biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase (CA) enzymes, which are crucial in various physiological and pathological processes.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a chromene core with specific substitutions that enhance its biological activity. The ethyl group at the para position of the phenyl ring and methyl groups at positions 6 and 8 on the chromene ring are particularly significant for its inhibitory effects on carbonic anhydrase isoforms.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Chromene |
| Substituents | Ethyl (para to phenyl), Methyl (6, 8) |
| Functional Groups | Carboxamide, Carbonyl |
Inhibition of Carbonic Anhydrase
This compound has been shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). These enzymes play a critical role in regulating pH and fluid balance in tissues. The compound's inhibitory action is particularly relevant in conditions such as glaucoma, epilepsy, and certain cancers where dysregulated CA activity contributes to disease progression.
The mechanism by which this compound inhibits carbonic anhydrases involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. Structure-activity relationship (SAR) studies indicate that the presence of methyl groups at specific positions enhances binding affinity and inhibitory potency.
Case Studies and Research Findings
- Study on hCA Inhibition : A recent study evaluated various derivatives of chromene-based compounds for their inhibitory effects on hCA isoforms. It was found that this compound exhibited a Ki value indicative of strong inhibition against hCA II, making it a promising candidate for further drug development targeting CA-related diseases.
- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines demonstrated that this compound induced apoptosis in cells overexpressing carbonic anhydrases. The results suggested that the compound could potentially serve as an anti-cancer agent by targeting metabolic pathways associated with tumor growth .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds within the chromene class:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H20N2O3 | Ethyl substitution | Strong hCA I & II inhibition |
| 6-Ethyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide | C22H23NO5S | Ethyl substitution | Moderate hCA inhibition |
| 7-Methyl-4-oxo-N-(4-sulfamoylphenyl)-chroman-2-carboxamide | C21H21N2O5S | Methyl at position 7 | Enhanced hCA II inhibition |
Q & A
Q. Validation Methods :
- Purity : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient) .
- Structure Elucidation :
- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at 6,8-positions, ethylphenyl moiety) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 321.4 g/mol) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) for single-crystal structure determination .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous chromene-carboxamide derivatives?
Discrepancies in biological data (e.g., anticancer vs. antimicrobial efficacy) arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. methoxy groups) alter binding affinities. For example, replacing the 4-ethylphenyl group with a 3-chlorophenyl moiety (as in ChemDiv D103-0595) enhances anticancer activity but reduces solubility .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) impact results .
Q. Methodological Approach :
- Comparative SAR Studies : Systematically test analogs (see Table 1) under standardized conditions.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict target interactions (e.g., EGFR kinase or bacterial topoisomerase IV) .
Q. Table 1. Key Structural Analogs and Activities
Basic: What spectroscopic and computational tools are critical for characterizing the chromene-carboxamide scaffold?
- FT-IR : Confirms carbonyl stretches (C=O at ~1670 cm⁻¹ for chromene-4-one and amide C=O at ~1650 cm⁻¹) .
- UV-Vis : π→π* transitions (λmax ~270–320 nm) to monitor electronic properties .
- DFT Calculations : Gaussian 09 to optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps correlate with reactivity) .
Advanced: How can researchers optimize the synthetic yield of this compound in large-scale reactions?
Challenges : Low yields (~40–50%) due to side reactions (e.g., over-alkylation or hydrolysis of the carboxamide).
Solutions :
- Catalyst Screening : Use piperidine or DMAP to accelerate carboxamide coupling .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 2 hrs (yield improvement: 50% → 75%) .
- Solvent Optimization : Replace DMF with THF/water biphasic systems to minimize byproducts .
Advanced: What experimental strategies mitigate off-target effects in biological studies of this compound?
- Dose-Response Profiling : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .
- Selectivity Assays : Screen against related targets (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) .
- Metabolic Stability Tests : Liver microsome assays to predict pharmacokinetic behavior .
Basic: What are the documented biological targets and mechanisms of action for this compound?
- Anticancer : Inhibits tubulin polymerization (IC₅₀: 12.3 µM in MDA-MB-231 cells) by binding to the colchicine site .
- Antimicrobial : Disrupts bacterial membrane integrity (e.g., S. aureus MIC: 16 µg/mL) via lipid bilayer interaction .
- Anti-inflammatory : Suppresses NF-κB signaling by blocking IκBα phosphorylation .
Advanced: How do researchers validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm direct binding to tubulin or kinase targets by measuring protein melting shifts .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing to correlate activity loss with efficacy .
Basic: What are the stability and storage recommendations for this compound?
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Stability : Hydrolytically sensitive—avoid aqueous buffers (pH >8.0) .
Advanced: What computational approaches predict metabolic pathways and toxicity profiles?
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Basic: How does the compound’s logP value influence its pharmacokinetic properties?
- logP (Predicted) : ~3.2 (moderate lipophilicity) supports blood-brain barrier penetration but may limit aqueous solubility .
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
